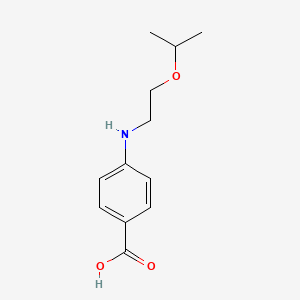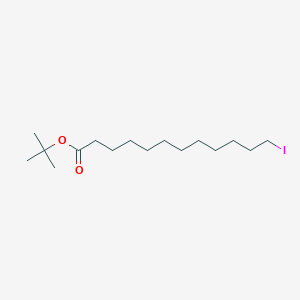
tert-Butyl 12-iodododecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 12-iodododecanoate is an organic compound that belongs to the class of iodinated esters It is characterized by the presence of a tert-butyl ester group and an iodine atom attached to a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 12-iodododecanoate can be synthesized through a multi-step process. One common method involves the esterification of 12-iodododecanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 12-iodododecanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of tert-butyl 12-thiododecanoate, tert-butyl 12-aminododecanoate, or tert-butyl 12-alkoxydodecanoate.
Reduction: Formation of tert-butyl dodecanoate.
Oxidation: Formation of 12-iodododecanoic acid.
Scientific Research Applications
tert-Butyl 12-iodododecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a labeling reagent in biochemical studies.
Medicine: Explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 12-iodododecanoate involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or oxidation, leading to the formation of carboxylic acids or other derivatives.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 12-bromododecanoate
- tert-Butyl 12-chlorododecanoate
- tert-Butyl 12-fluorododecanoate
Uniqueness
tert-Butyl 12-iodododecanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and lower electronegativity of iodine make it a better leaving group, enhancing the compound’s reactivity in substitution reactions.
Properties
Molecular Formula |
C16H31IO2 |
|---|---|
Molecular Weight |
382.32 g/mol |
IUPAC Name |
tert-butyl 12-iodododecanoate |
InChI |
InChI=1S/C16H31IO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14H2,1-3H3 |
InChI Key |
UGGFMUIBMQSMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



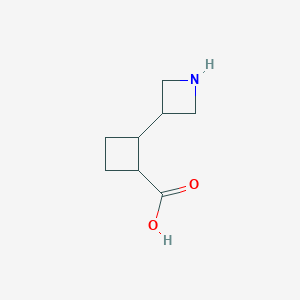
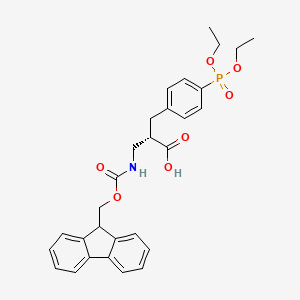
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine](/img/structure/B12984106.png)
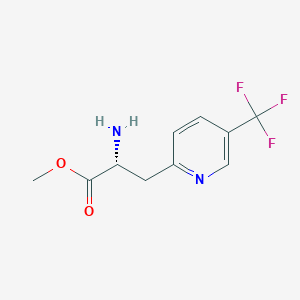
![Methyl (R)-2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B12984113.png)
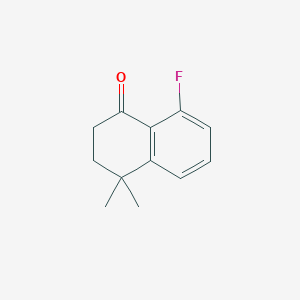

![1-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12984120.png)
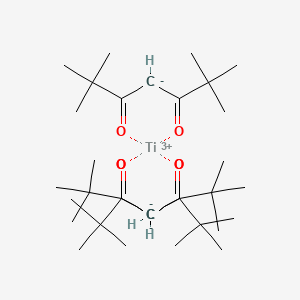

![6-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one hydrochloride](/img/structure/B12984133.png)
![8-Methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12984139.png)
